beta-Fenchyl alcohol

Description

See also: Cannabis sativa subsp. indica top (part of).

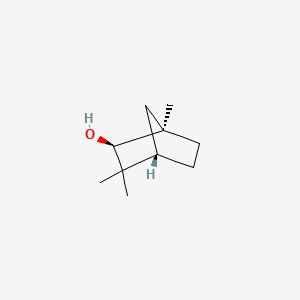

Structure

2D Structure

3D Structure

Properties

CAS No. |

64439-31-2 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 |

InChI Key |

IAIHUHQCLTYTSF-QXFUBDJGSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1)C([C@H]2O)(C)C |

Canonical SMILES |

CC1(C2CCC(C2)(C1O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of β-Fenchyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of β-fenchyl alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and related areas.

Chemical Properties of β-Fenchyl Alcohol

β-Fenchyl alcohol, a bicyclic monoterpenoid, is a significant chiral auxiliary and a component of various essential oils. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1] |

| IUPAC Name | (1R,2S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | [1] |

| Synonyms | β-Fenchol, exo-Fenchol, (±)-β-Fenchyl alcohol | [1] |

| CAS Number | 22627-95-8 | [1] |

| Appearance | Colorless to pale yellow solid | |

| Melting Point | 39.0-45.0 °C | |

| Boiling Point | 201-202 °C | |

| Density | ~0.96 g/cm³ | |

| Solubility | Soluble in ethanol (B145695) and ether; sparingly soluble in water. | |

| Optical Rotation | Varies with enantiomeric purity |

Structure Elucidation

The structural confirmation of β-fenchyl alcohol is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of β-fenchyl alcohol.

¹H NMR Spectrum: The proton NMR spectrum of β-fenchyl alcohol displays characteristic signals for its methyl, methylene, and methine protons. A representative ¹H NMR spectrum is shown below.

(Image of the ¹H-NMR spectrum of Fenchyl Alcohol from TCI would be placed here if image generation were possible.)

¹³C NMR Spectrum: The carbon NMR spectrum provides insights into the number and chemical environment of the carbon atoms in the molecule. The table below lists the approximate chemical shifts for the carbon atoms in β-fenchyl alcohol.[1][3][4][5][6]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | ~49 |

| C2 | ~77 |

| C3 | ~42 |

| C4 | ~48 |

| C5 | ~26 |

| C6 | ~31 |

| C7 | ~40 |

| C8 (CH₃) | ~29 |

| C9 (CH₃) | ~21 |

| C10 (CH₃) | ~26 |

Infrared (IR) Spectroscopy

The IR spectrum of β-fenchyl alcohol exhibits characteristic absorption bands corresponding to its functional groups.[1][3]

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch (hydroxyl group) |

| ~2960-2870 | C-H stretch (alkane) |

| ~1465 | C-H bend (CH₂) |

| ~1375 | C-H bend (CH₃) |

| ~1050 | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of β-fenchyl alcohol. The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 154.[7][8][9]

Fragmentation Pattern: The fragmentation of β-fenchyl alcohol is influenced by the presence of the hydroxyl group and the bicyclic ring system. Common fragmentation pathways include the loss of a water molecule (M-18), loss of a methyl group (M-15), and cleavage of the bicyclic ring.

Experimental Protocols

Synthesis of β-Fenchyl Alcohol via Reduction of Fenchone (B1672492)

This protocol details the reduction of fenchone to β-fenchyl alcohol using sodium borohydride (B1222165).[10][11][12][13][14]

Materials:

-

Fenchone

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve fenchone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-fenchyl alcohol.

Purification by Column Chromatography

The crude β-fenchyl alcohol can be purified by silica (B1680970) gel column chromatography.[15][16][17][18][19]

Materials:

-

Crude β-fenchyl alcohol

-

Silica gel (60-120 mesh)

-

Ethyl acetate (B1210297)

-

Chromatography column

-

Collection flasks or test tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the chromatography column.

-

Dissolve the crude β-fenchyl alcohol in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

-

Collect fractions and monitor the separation by TLC.

-

Combine the fractions containing the pure β-fenchyl alcohol.

-

Remove the solvent under reduced pressure to obtain the purified product.

Biosynthesis of Fenchyl Alcohol

The biosynthesis of fenchyl alcohol in plants starts from geranyl pyrophosphate (GPP). The following diagram illustrates the key steps in this pathway.

Caption: Biosynthetic pathway of β-Fenchyl Alcohol from Geranyl Pyrophosphate.

References

- 1. beta-Fenchyl alcohol | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Fenchyl alcohol [webbook.nist.gov]

- 3. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. spectrabase.com [spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 9. Fenchol [webbook.nist.gov]

- 10. Sodium Borohydride [commonorganicchemistry.com]

- 11. murov.info [murov.info]

- 12. www1.chem.umn.edu [www1.chem.umn.edu]

- 13. rsc.org [rsc.org]

- 14. youtube.com [youtube.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. Purification [chem.rochester.edu]

- 17. chromtech.com [chromtech.com]

- 18. orgsyn.org [orgsyn.org]

- 19. youtube.com [youtube.com]

Stereochemistry of β-Fenchyl Alcohol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of β-fenchyl alcohol isomers, focusing on the exo and endo diastereomers. β-Fenchyl alcohol, a bicyclic monoterpenoid, presents a fascinating case of stereoisomerism with significant implications in various fields, including fragrance chemistry, natural product synthesis, and as a chiral auxiliary in asymmetric synthesis. Understanding the distinct spatial arrangements of its functional groups is paramount for predicting its chemical behavior, biological activity, and for the development of stereoselective synthetic and analytical methodologies.

Introduction to the Stereochemistry of β-Fenchyl Alcohol

β-Fenchyl alcohol, systematically named 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a saturated bicyclic monoterpene alcohol. Its rigid bicyclo[2.2.1]heptane framework is the source of its complex stereochemistry. The key stereochemical feature of β-fenchyl alcohol is the orientation of the hydroxyl group at the C2 position, which can be either exo (pointing away from the six-membered ring and on the same side as the C7 bridge) or endo (pointing towards the six-membered ring and on the opposite side of the C7 bridge).

These two diastereomers, exo-β-fenchyl alcohol and endo-β-fenchyl alcohol, possess distinct physical and chemical properties due to the different steric environments of the hydroxyl group. Furthermore, each diastereomer is chiral and can exist as a pair of enantiomers, denoted as (+) and (-), based on the direction in which they rotate plane-polarized light.

Physicochemical Properties of β-Fenchyl Alcohol Isomers

The spatial arrangement of the hydroxyl group in the exo and endo isomers leads to measurable differences in their physical properties. The following tables summarize key quantitative data for the isomers of β-fenchyl alcohol.

Table 1: General and Physical Properties of β-Fenchyl Alcohol Isomers

| Property | exo-β-Fenchyl Alcohol | endo-β-Fenchyl Alcohol |

| Synonyms | β-Fenchol, exo-Fenchol | α-Fenchol |

| Molecular Formula | C₁₀H₁₈O[1][2] | C₁₀H₁₈O[3][4] |

| Molecular Weight | 154.25 g/mol [1][2] | 154.25 g/mol [3][4] |

| Melting Point | 43-46 °C[5][6] | 35-45 °C (for (1R)-endo-(+)-isomer)[4][7] |

| Boiling Point | 202-203 °C @ 760 mmHg[8] | 201-202 °C @ 760 mmHg (for (1R)-endo-(+)-isomer)[3][7] |

| Solubility | Soluble in alcohol; Insoluble in water.[8] | Insoluble in water.[9][10] |

Table 2: Optical Properties of β-Fenchyl Alcohol Enantiomers

| Isomer | Specific Rotation ([(\alpha)]D) | Conditions |

| (+)-exo-β-Fenchyl Alcohol | Not explicitly found | - |

| (-)-exo-β-Fenchyl Alcohol | Not explicitly found | - |

| (+)-endo-β-Fenchyl Alcohol | +9° to +11°[4] | c=10 in ethanol[4] |

| (-)-endo-β-Fenchyl Alcohol | Not explicitly found | - |

Spectroscopic Characterization of β-Fenchyl Alcohol Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the exo and endo isomers of β-fenchyl alcohol. The different spatial proximity of the hydroxyl group to other protons and carbons in the bicyclic system results in distinct chemical shifts.

Table 3: Comparative ¹H and ¹³C NMR Data for β-Fenchyl Alcohol Isomers

| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| exo-β-Fenchyl Alcohol | Data not explicitly detailed in a comparative table format in the search results. A general spectrum is available.[11] | A reference to a 13C NMR spectrum in Organic Magnetic Resonance is provided, but specific shifts for comparison are not listed.[1] |

| endo-β-Fenchyl Alcohol | A ¹H NMR spectrum is available for "Fenchyl Alcohol" without explicit isomer designation.[11] | A reference to a 13C NMR spectrum in Organic Magnetic Resonance is provided, but specific shifts for comparison are not listed.[12] |

Experimental Protocols

Stereoselective Synthesis of β-Fenchyl Alcohol Isomers via Reduction of Fenchone

The most common route to β-fenchyl alcohol is the reduction of the corresponding ketone, fenchone. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the hydride reagent employed.[13]

Protocol 1: Stereoselective Synthesis of endo-β-Fenchyl Alcohol

This protocol utilizes a sterically hindered hydride reagent to favor attack from the less hindered exo face, resulting in the endo-alcohol.

-

Reagents and Materials:

-

(+)-Fenchone

-

L-Selectride® (Lithium tri-sec-butylborohydride)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

3M Sodium Hydroxide (NaOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve (+)-fenchone in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add L-Selectride® (1.1 equivalents) to the stirred solution.

-

Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of water, followed by 3M NaOH and then 30% H₂O₂.[13]

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.[13]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[13]

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield endo-fenchol.

-

Protocol 2: Stereoselective Synthesis of exo-β-Fenchyl Alcohol

This protocol employs a less sterically demanding hydride reagent, which can attack from the more hindered endo face, leading to the exo-alcohol as the major product.[13]

-

Reagents and Materials:

-

(+)-Fenchone

-

Sodium Borohydride (B1222165) (NaBH₄)

-

Water

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve (+)-fenchone in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield primarily exo-fenchol.

-

Separation of β-Fenchyl Alcohol Isomers

Gas chromatography (GC) is a highly effective technique for the separation and analysis of the volatile exo and endo isomers of β-fenchyl alcohol.[14] Preparative GC can be employed for the isolation of the individual isomers.[15]

General Protocol for Gas Chromatographic Separation:

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column.

-

Column: A polar capillary column (e.g., Carbowax 20M) or a chiral stationary phase column for enantiomeric separation is often used.[16][17][18]

-

Carrier Gas: Helium or Hydrogen.

-

Injection: A small volume of the isomer mixture, typically diluted in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether), is injected into the GC.

-

Temperature Program: An initial oven temperature is held for a few minutes, followed by a gradual temperature ramp to a final temperature. A typical program might start at 60-80 °C, hold for 2-5 minutes, and then ramp at 5-10 °C/min to 180-220 °C.

-

Detection: The separated isomers are detected by the FID, and the retention times are used for identification by comparison with authentic standards. The peak areas can be used for quantification.

For preparative separation, a larger diameter column and a collection system are required to trap the individual isomers as they elute from the column.[15]

Visualizing Key Pathways and Workflows

Biosynthesis of Fenchyl Alcohol

Fenchyl alcohol is biosynthesized in plants from geranyl pyrophosphate (GPP). The pathway involves a series of enzymatic transformations, including isomerization and cyclization.

Caption: Biosynthesis pathway of fenchyl alcohol isomers from geranyl pyrophosphate.

Experimental Workflow for Synthesis and Separation

The general laboratory workflow for obtaining pure exo and endo isomers of β-fenchyl alcohol involves stereoselective synthesis followed by purification and analysis.

Caption: General workflow for the synthesis, separation, and analysis of β-fenchyl alcohol isomers.

Conclusion

The stereochemistry of β-fenchyl alcohol is a critical aspect that dictates its properties and applications. The ability to selectively synthesize and separate the exo and endo isomers is essential for researchers in natural product chemistry, fragrance development, and asymmetric synthesis. This guide has provided a detailed overview of the key stereochemical features, physicochemical properties, and experimental protocols related to these isomers. The provided workflows and biosynthetic pathway offer a visual representation of the key processes involved in the study of β-fenchyl alcohol stereochemistry. Further research into more efficient and scalable stereoselective synthetic methods and separation techniques will continue to be of high value to the scientific community.

References

- 1. beta-Fenchyl alcohol | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Fenchyl alcohol [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. FENCHOL | 1632-73-1 [chemicalbook.com]

- 6. 1632-73-1 | CAS DataBase [m.chemicalbook.com]

- 7. fenchol, 1632-73-1 [thegoodscentscompany.com]

- 8. (-)-beta-fenchol, 470-08-6 [thegoodscentscompany.com]

- 9. (1R)-endo-(+)-Fenchyl alcohol, 96% | Fisher Scientific [fishersci.ca]

- 10. (1R)-endo-(+)-Fenchyl alcohol, 96% | Fisher Scientific [fishersci.ca]

- 11. tcichemicals.com [tcichemicals.com]

- 12. (+)-Fenchol | C10H18O | CID 6997371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. vurup.sk [vurup.sk]

- 15. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. β-Fenchyl alcohol [webbook.nist.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

The intricate Dance of Molecules: A Technical Guide to the Biosynthesis of β-Fenchyl Alcohol in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core biochemical processes governing the synthesis of β-fenchyl alcohol, a significant monoterpenoid found in the essential oils of various plants, most notably fennel (Foeniculum vulgare). Understanding this biosynthetic pathway is crucial for applications in flavor and fragrance industries, as well as for exploring its potential pharmacological activities. This document provides a detailed overview of the enzymatic reactions, precursor molecules, and regulatory aspects, supported by experimental data and methodologies derived from key scientific literature.

The Biosynthetic Pathway: From a Universal Precursor to a Bicyclic Monoterpenol

The journey to β-fenchyl alcohol begins with geranyl pyrophosphate (GPP), the universal C10 precursor for all monoterpenes. The biosynthesis is a complex enzymatic process primarily carried out in the plastids of plant cells. The key enzyme orchestrating this transformation is (-)-endo-fenchol synthase (also referred to as endo-fenchol cyclase).

The currently accepted mechanism involves a sophisticated isomerization-cyclization cascade catalyzed by this single enzyme.[1][2] It is proposed that the reaction does not proceed through a free intermediate, but rather a series of tightly controlled steps within the enzyme's active site.[1]

The proposed biosynthetic pathway is as follows:

-

Isomerization of Geranyl Pyrophosphate (GPP): The process is initiated by the isomerization of the primary allylic pyrophosphate, GPP, to the tertiary allylic isomer, (-)-(3R)-linalyl pyrophosphate (LPP).[1][2] This initial step is considered to be rate-limiting in the overall reaction.[2]

-

Cyclization of Linalyl Pyrophosphate: The bound LPP intermediate then undergoes a cyclization reaction. This involves the formation of a bicyclic carbocation intermediate.

-

Termination by Water Capture: The carbocationic reaction is terminated by the nucleophilic attack of a water molecule. This step is critical as it introduces the hydroxyl group, forming (-)-endo-fenchol.[3] Mass spectrometric analysis has confirmed that the oxygen atom of the alcohol originates from water, not from the pyrophosphate group of the precursor.[3]

This intricate mechanism highlights the remarkable efficiency and stereochemical control exerted by (-)-endo-fenchol synthase.

The Master Catalyst: (-)-endo-Fenchol Synthase

(-)-endo-Fenchol synthase (EC 4.2.3.10) is a member of the lyase family and is the central enzyme in the biosynthesis of β-fenchyl alcohol.[1] Extensive research on this enzyme has been conducted using preparations from fennel (Foeniculum vulgare).

Enzymatic Properties and Kinetics

Detailed kinetic parameters for (-)-endo-fenchol synthase have been investigated. While specific values from the primary literature are not fully accessible, related studies on monoterpene cyclases provide a general understanding of their kinetic behavior. The enzyme exhibits a requirement for a divalent metal ion, typically Mg²⁺ or Mn²⁺, for its catalytic activity. The pH optimum for these types of enzymes is generally in the slightly acidic to neutral range.

Studies have shown that the enzyme displays a preference for the (3R)-enantiomer of linalyl pyrophosphate for the cyclization to (-)-(1S)-endo-fenchol.[2] In fact, (3R)-linalyl pyrophosphate demonstrated a lower Km value and a nearly three times higher relative velocity compared to geranyl pyrophosphate, supporting the role of LPP as a key intermediate.[2]

| Substrate | Apparent K_m (µM) | Relative V_max (%) |

| Geranyl Pyrophosphate (GPP) | ~10 | 100 |

| (3R)-Linalyl Pyrophosphate | <10 | ~300 |

| (3S)-Linalyl Pyrophosphate | Not an effective substrate | Low |

Note: The exact values are based on interpretations of abstracts and related literature. For precise figures, consulting the full text of Croteau et al. (1985) is recommended.

Regulation of Biosynthesis

The biosynthesis of β-fenchyl alcohol, like other monoterpenoids, is subject to complex regulatory networks within the plant. These regulatory mechanisms ensure that the production of these specialized metabolites is coordinated with developmental stages and environmental cues.

Several factors are known to influence terpenoid biosynthesis in general:

-

Transcriptional Regulation: The expression of genes encoding key enzymes, such as (-)-endo-fenchol synthase, is a primary control point. Transcription factors from families like AP2/ERF, WRKY, and bHLH are known to be involved in regulating terpenoid biosynthetic pathways.

-

Developmental Stage and Circadian Rhythm: The synthesis of monoterpenes can vary significantly between different plant tissues and at different times of the day, suggesting regulation by developmental programs and the plant's internal clock.

-

Phytohormones: Plant hormones such as jasmonates and salicylic (B10762653) acid can act as signaling molecules to induce or suppress the expression of terpene synthase genes, often in response to biotic or abiotic stress.

-

Environmental Factors: Light, temperature, and nutrient availability can also impact the production of essential oils and their components.

Experimental Protocols: A Glimpse into the Research

The following sections outline the general methodologies employed in the study of (-)-endo-fenchol synthase, as inferred from the abstracts of seminal papers in the field. For detailed, step-by-step protocols, it is imperative to consult the original publications by Croteau and colleagues.

Enzyme Extraction and Purification

A general workflow for the extraction and purification of (-)-endo-fenchol synthase from Foeniculum vulgare would likely involve the following steps:

-

Plant Material: Young, actively growing tissues of fennel, such as leaves and developing fruits, are typically used as they exhibit higher enzyme activity.

-

Homogenization: The plant material is homogenized in a suitable buffer containing reducing agents (e.g., dithiothreitol) and agents to remove phenolic compounds (e.g., polyvinylpyrrolidone) to maintain enzyme stability.

-

Centrifugation: A series of centrifugation steps are employed to remove cell debris and obtain a crude soluble enzyme extract.

-

Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This may include:

-

Anion-exchange chromatography

-

Gel filtration chromatography

-

Hydrophobic interaction chromatography

-

A hypothetical purification table, illustrating the expected trend, is presented below.

| Purification Step | Total Protein (mg) | Total Activity (pkat) | Specific Activity (pkat/mg) | Purification (-fold) | Yield (%) |

| Crude Extract | 100 | 1000 | 10 | 1 | 100 |

| Ammonium Sulfate Fractionation | 30 | 800 | 26.7 | 2.7 | 80 |

| Anion Exchange Chromatography | 5 | 600 | 120 | 12 | 60 |

| Gel Filtration Chromatography | 1 | 400 | 400 | 40 | 40 |

Note: This table is illustrative and does not represent actual experimental data from the cited literature.

Enzyme Assay

The activity of (-)-endo-fenchol synthase is typically determined by measuring the rate of conversion of a radiolabeled substrate, such as [1-³H]geranyl pyrophosphate, into β-fenchyl alcohol.

A typical assay mixture would contain:

-

The enzyme preparation

-

[1-³H]Geranyl pyrophosphate

-

A suitable buffer (e.g., phosphate (B84403) or Tris-HCl) at the optimal pH

-

Divalent cations (e.g., MgCl₂ or MnCl₂)

The reaction is incubated for a specific time at an optimal temperature and then terminated. The product, [³H]fenchol, is extracted with an organic solvent (e.g., pentane (B18724) or diethyl ether) and quantified using liquid scintillation counting. The identity of the product is confirmed by radio-gas chromatography or gas chromatography-mass spectrometry (GC-MS).

Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion and Future Perspectives

The biosynthesis of β-fenchyl alcohol is a testament to the elegance and complexity of plant secondary metabolism. The central role of (-)-endo-fenchol synthase in catalyzing a multi-step reaction with high stereospecificity is a fascinating area of study. While significant progress has been made in elucidating the biosynthetic pathway and the key enzyme involved, further research is needed to fully understand the intricate regulatory networks that control its production in different plant species. A deeper understanding of these processes holds the potential for metabolic engineering approaches to enhance the yield of this valuable monoterpenoid for various industrial applications. The detailed mechanistic and stereochemical studies provide a solid foundation for future investigations into the structure-function relationships of this and other monoterpene cyclases.

References

- 1. Biosynthesis of monoterpenes: preliminary characterization of i-endo-fenchol synthetase from fennel (Foeniculum vulgare) and evidence that no free intermediate is involved in the cyclization of geranyl pyrophosphate to the rearranged product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Biosynthesis of monoterpenes. Stereochemistry of the enzymatic cyclizations of geranyl pyrophosphate to (+)-alpha-pinene and (-)-beta-pinene. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Extraction of β-Fenchyl Alcohol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Fenchyl alcohol (beta-Fenchol) is a bicyclic monoterpenoid alcohol valued for its distinct camphor-like, woody-pine aroma and its utility in the fragrance, flavor, and pharmaceutical industries. As a secondary alcohol, it exists in several isomeric forms, with the exo-isomer being common in nature. This technical guide provides a comprehensive overview of the primary natural sources of β-fenchyl alcohol and details the scientific methodologies for its extraction and isolation. The document includes quantitative data on its occurrence, detailed experimental protocols for extraction and purification, and visual diagrams of its biosynthetic pathway and a general extraction workflow to support research and development activities.

Introduction to β-Fenchyl Alcohol

β-Fenchyl alcohol (IUPAC name: (1S,2R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) is a terpene alcohol with the molecular formula C₁₀H₁₈O. It is a structural isomer of the more widely known borneol and is recognized for its characteristic woody, pine, and camphoraceous scent.[1][2] This compound is found as a constituent of various essential oils derived from botanical sources.[3] Its synthesis in nature, like other monoterpenes, originates from the precursor geranyl pyrophosphate (GPP).[4] Beyond its use in fragrances, β-fenchyl alcohol has been investigated for various biological activities, making it a molecule of interest for further scientific exploration.

Natural Sources and Quantitative Occurrence

β-Fenchyl alcohol is distributed across a range of plant species, typically as a component of their essential oils. The concentration of β-fenchyl alcohol can vary significantly based on the plant species, geographical origin, part of the plant used (e.g., leaves, seeds, wood), and the specific extraction method employed. Pine oil, fennel, and various species of the Juniperus genus are among the most notable sources.

Table 1: Quantitative Occurrence of Fenchyl Alcohol and Related Compounds in Various Natural Sources

| Natural Source | Plant Part | Compound | Concentration (% of Essential Oil) | Reference(s) |

|---|---|---|---|---|

| Pine Oil (Pinus spp.) | Wood/Stumps | Fenchyl alcohol | 5.0 - 10.0% | [5] |

| High-Grade Pine Oil | Wood/Stumps | Fenchyl alcohol | ~8.0% | [5] |

| Fennel (Foeniculum vulgare) | Aerial Parts | Fenchyl alcohol | 5.1% | [6] |

| Fennel (Foeniculum vulgare) | Stems | Fenchyl acetate (B1210297) | 35.3% | [7] |

| Fennel (Foeniculum vulgare) | Roots | Fenchyl acetate | 11.23% | [7] |

| Douglas Fir (Pseudotsuga menziesii) | Leaves | Fenchyl alcohol | Not specified, but extracted from | [8] |

| Juniperus spp. | Varies | Fenchyl alcohol | Present, but often a minor component | [9][10][11][12] |

| Artemisia santolinaefolia | Not specified | Fenchyl alcohol | Present |[3] |

Note: Fenchyl acetate is an ester of fenchyl alcohol and can be a significant related compound in some essential oils.

Biosynthesis and Extraction Workflow

Biosynthetic Pathway of β-Fenchyl Alcohol

The biosynthesis of monoterpenes like β-fenchyl alcohol begins with geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[13][14] A specific cyclase enzyme, (-)-endo-fenchol cyclase, catalyzes the conversion of GPP to (-)-endo-fenchol. This process involves the initial isomerization of GPP to a bound linalyl pyrophosphate (LPP) intermediate, followed by cyclization.[4] The reaction is terminated by the capture of a water molecule, which provides the hydroxyl group of the final alcohol product.[4]

General Extraction and Isolation Workflow

The isolation of pure β-fenchyl alcohol from a natural source is a multi-step process. It begins with the extraction of the crude essential oil from the plant biomass, typically via distillation. This is followed by purification steps to isolate the target alcohol from other terpenes and constituents in the oil.

Experimental Protocols

Protocol 1: Extraction of Essential Oil from Fennel Seeds via Steam Distillation

This protocol describes a standard laboratory procedure for extracting essential oil from fennel (Foeniculum vulgare) seeds, a known source of fenchyl alcohol and its derivatives.[15][16][17]

Materials and Equipment:

-

Dried fennel seeds (e.g., 500 g)

-

Grinder or mill

-

Steam distillation apparatus (including a 5L boiling flask, biomass flask, Clevenger-type apparatus or condenser, and receiving flask)

-

Heating mantle

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Glassware (beakers, Erlenmeyer flasks)

-

Analytical balance

Methodology:

-

Preparation of Plant Material: Lightly crush or coarsely grind the dried fennel seeds. This step is crucial to break the hard seed coat, increasing the surface area and improving the efficiency of steam penetration and oil extraction.[18]

-

Apparatus Setup: Assemble the steam distillation unit. Place 2-3 liters of deionized water in the boiling flask. Place the ground fennel seeds into the biomass flask, ensuring the steam inlet allows for even distribution through the material.

-

Distillation: Heat the water in the boiling flask to generate steam. Pass the steam through the fennel seed material. The steam will volatilize the essential oils.

-

Condensation and Collection: The mixture of steam and oil vapor travels to the condenser, where it cools and liquefies. The condensate (hydrosol and essential oil) is collected in the receiving flask or the Clevenger apparatus, which allows for automatic separation of the oil from the aqueous phase.

-

Extraction Duration: Continue the distillation for a period of 3 to 7.5 hours.[15][16] The process is complete when no more oil is observed collecting in the separator.

-

Oil Separation: After distillation, carefully transfer the contents of the collector to a separatory funnel. Allow the layers to fully separate, then drain off the lower aqueous layer (hydrosol). Collect the upper essential oil layer in a clean, dry flask.

-

Drying the Oil: To remove residual water, add a small amount (e.g., 1-2 g) of anhydrous sodium sulfate to the collected oil.[15][17] Swirl the flask gently and let it stand for 15-20 minutes. The Na₂SO₄ will clump as it absorbs water.

-

Final Product: Decant or filter the clear, dried essential oil into a labeled, airtight amber glass vial. Store at 4°C. The expected yield can range from approximately 1% to 3% (w/w) depending on the seed quality and distillation parameters.[16][17]

-

Analysis: The chemical composition, including the percentage of β-fenchyl alcohol, should be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Isolation of Secondary Alcohols (Fenchyl Alcohol) from Pine Oil

This protocol is based on a chemical separation method that exploits the differential reactivity of secondary and tertiary alcohols with boric acid. It is particularly effective for isolating fenchyl alcohol and borneol from pine oil, which is rich in the tertiary alcohol α-terpineol.[19]

Materials and Equipment:

-

Crude pine oil

-

Boric acid (H₃BO₃)

-

Distillation apparatus suitable for vacuum distillation

-

Heating mantle with stirrer

-

Steam distillation apparatus

-

Sodium hydroxide (B78521) solution (for neutralization, if needed)

-

Separatory funnel, standard glassware

Methodology:

-

Esterification with Boric Acid:

-

In a reaction flask, combine the pine oil with a stoichiometric amount of boric acid relative to the expected secondary alcohol content.

-

Heat the mixture to a temperature between 100-150°C with continuous stirring. This condition facilitates the formation of non-volatile borate (B1201080) esters from the secondary alcohols (fenchyl alcohol, borneol) and tertiary alcohols.[19]

-

Critical Step for Selective Separation: To separate only the secondary alcohols, the esterification or subsequent distillation can be carried out at a temperature above 150°C (e.g., 165°C). At this temperature, the borates of tertiary alcohols like terpineol (B192494) decompose into terpene hydrocarbons, while the more stable secondary alcohol borates remain intact.[19]

-

-

Removal of Non-Alcoholic Components:

-

Fit the reaction flask for vacuum distillation.

-

Reduce the pressure and gently heat the mixture. The non-alcoholic components of the pine oil (terpene hydrocarbons, ethers, ketones) and any hydrocarbons formed from the decomposition of tertiary alcohols will distill off.[19]

-

The non-volatile borate esters of the secondary alcohols will remain in the distillation pot.

-

-

Hydrolysis (Saponification) of Borate Esters:

-

Allow the distillation pot containing the borate esters to cool.

-

Reconfigure the apparatus for steam distillation.

-

Introduce steam directly into the flask containing the esters. The hot steam hydrolyzes the borate esters, regenerating the free secondary alcohols (fenchyl alcohol, borneol) and boric acid.[19]

-

-

Recovery of Fenchyl Alcohol:

-

The liberated fenchyl alcohol, being volatile with steam, will co-distill with the water.

-

Collect the distillate, which will consist of an aqueous layer and an immiscible organic layer of the mixed secondary alcohols.

-

Separate the organic layer using a separatory funnel. The recovered alcohol mixture will be substantially pure, containing primarily borneol and fenchyl alcohol.[19]

-

-

Further Purification (Optional):

Conclusion

β-Fenchyl alcohol is a valuable monoterpenoid accessible from several key botanical sources, most notably pine oil and certain varieties of fennel. The extraction of its parent essential oil is readily achieved through established techniques such as steam distillation. For sources like pine oil, where it co-exists with other alcohols, chemical methods involving boric acid esterification provide an effective pathway for selective isolation. The protocols and data presented in this guide offer a foundational resource for researchers and professionals aiming to extract, isolate, and utilize β-fenchyl alcohol for applications in drug development, flavor, and fragrance science. Further quantitative analysis across a broader range of Juniperus and Artemisia species could reveal additional high-yield natural sources.

References

- 1. iris.unina.it [iris.unina.it]

- 2. fenchol, 1632-73-1 [thegoodscentscompany.com]

- 3. FENCHOL | 1632-73-1 [chemicalbook.com]

- 4. Monoterpene biosynthesis: mechanistic evaluation of the geranyl pyrophosphate:(-)-endo-fenchol cyclase from fennel (Foeniculum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bombaytechnologist.in [bombaytechnologist.in]

- 6. abis-files.yeniyuzyil.edu.tr [abis-files.yeniyuzyil.edu.tr]

- 7. mdpi.com [mdpi.com]

- 8. Fenchyl Alcohol | TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. Chemical and Antimicrobial Analyses of Juniperus chinensis and Juniperus seravschanica Essential Oils and Comparison with Their Methanolic Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Geranyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 15. Essential Oil Extraction of Fennel Seed (Foeniculum vulgare) Using Steam Distillation | Damayanti | International Journal of Science and Engineering [ejournal.undip.ac.id]

- 16. mdpi.com [mdpi.com]

- 17. media.neliti.com [media.neliti.com]

- 18. m.youtube.com [m.youtube.com]

- 19. US2050671A - Method for the separation of terpene alcohols from pine oil - Google Patents [patents.google.com]

Spectroscopic Profile of beta-Fenchyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for beta-fenchyl alcohol (exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol), a bicyclic monoterpenoid alcohol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides standardized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.58 | d | 1H | H-2 (CH-OH) |

| 1.75 | m | 1H | H-4 (Bridgehead) |

| 1.65 - 1.50 | m | 4H | CH₂ |

| 1.40 - 1.25 | m | 2H | CH₂ |

| 1.12 | s | 3H | CH₃ |

| 1.08 | s | 3H | CH₃ |

| 0.95 | s | 3H | CH₃ |

Data sourced from publicly available spectra. Chemical shifts are referenced to residual solvent signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 81.0 | C-2 (CH-OH) |

| 49.5 | C-1 |

| 48.0 | C-4 |

| 40.0 | C-7 |

| 31.0 | C-3 |

| 27.0 | C-5 |

| 25.5 | C-6 |

| 21.0 | CH₃ |

| 20.5 | CH₃ |

| 16.0 | CH₃ |

Reference: F. Bohlmann, R. Zeisberg Org. Magn. Resonance 7, 426(1975).[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| 2960 - 2850 | Strong | C-H Stretch (sp³) |

| ~1050 | Strong | C-O Stretch |

Characteristic absorption bands for alcohols are noted.[2][3]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 154 | Low | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M-CH₃]⁺ |

| 121 | Moderate | [M-CH₃-H₂O]⁺ |

| 110 | High | [M-C₃H₇]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 81 | Base Peak | [C₆H₉]⁺ |

Molecular Weight: 154.25 g/mol .[1][4][5] Fragmentation patterns are characteristic of bicyclic alcohols.[6][7][8][9]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the residual solvent signal (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or TMS (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or ethanol (B145695) for cleaning

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition:

-

Acquire the IR spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in isopropanol or ethanol and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Helium (carrier gas)

-

Solvent for sample dilution (e.g., dichloromethane (B109758) or methanol)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

-

GC Separation:

-

Inject 1 µL of the prepared solution into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Typical GC oven temperature program: initial temperature of 50°C, ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

-

MS Analysis:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use Electron Ionization (EI) at 70 eV.

-

Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.

-

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺.

-

Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for alcohols and bicyclic systems.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C10H18O | CID 6973643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. β-Fenchyl alcohol [webbook.nist.gov]

- 5. β-Fenchyl alcohol [webbook.nist.gov]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

An In-depth Technical Guide to the Physical Properties of beta-Fenchyl Alcohol

This technical guide provides a comprehensive overview of the core physical properties of beta-Fenchyl alcohol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.

Chemical Identity

This compound, also known as exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a bicyclic monoterpenoid alcohol.[1] It is an isomer of the more commonly discussed alpha-Fenchyl alcohol (endo-isomer). The rigid bicyclo[2.2.1]heptane structure and the position of the hydroxyl group are critical determinants of its physical characteristics.[1]

Physical Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants used to identify and assess the purity of a substance. For this compound, these values are well-documented, though minor variations exist across different sources, which can be attributed to measurement conditions and sample purity.

Table 1: Summary of Physical Properties for Fenchyl Alcohol Isomers

| Property | This compound (exo-isomer) | alpha-Fenchyl Alcohol (endo-isomer) | General Fenchol (isomer unspecified) |

| Melting Point | 43–46 °C[1][2][3] | 39–45 °C[4] | 35–40 °C[5][6] |

| Boiling Point | 202–203 °C @ 760 mmHg[7] | Not specified | 201–202 °C @ 760 mmHg[4][5][6][8] |

| Appearance | Colorless to pale yellow liquid at room temperature, solidifies below 43°C.[1] | Solid. | White to pale yellow crystals.[5] |

At room temperature, this compound typically presents as a colorless to pale yellow liquid, transitioning to a solid state below 43°C.[1]

Experimental Protocols

Precise determination of physical constants requires standardized experimental procedures. The following sections detail the methodologies for measuring the melting and boiling points of this compound.

The melting point of a compound is the temperature range over which it transitions from a solid to a liquid. This property is highly sensitive to impurities, which tend to lower and broaden the melting range.[9]

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of approximately 1-2 mm.[9] The tube is tapped to ensure dense packing. For samples that are liquid at room temperature, the substance is first frozen.

-

Apparatus: A calibrated digital melting point apparatus, such as a DigiMelt unit, is used for the determination.[9]

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point and then slowed to a rate of 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For high-purity this compound, this range is expected to be narrow.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For purification, fractional distillation under reduced pressure is an effective method.[1]

Methodology (at Atmospheric Pressure):

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample and Heating: The round-bottom flask is filled to approximately two-thirds of its volume with this compound. A few boiling chips are added to ensure smooth boiling. The flask is then heated using a heating mantle.

-

Equilibrium and Measurement: The sample is heated until it boils and a condensation ring of the vapor rises up the distillation head. The boiling point is recorded as the temperature that holds constant on the thermometer as the liquid is actively distilling. This indicates that the vapor and liquid phases are in equilibrium.

-

Pressure Correction: The recorded boiling point is corrected to standard atmospheric pressure (760 mmHg) if the measurement is performed at a different pressure.

Visualization of Experimental Workflow

The logical flow for the characterization of this compound's physical properties can be visualized as a straightforward experimental process.

Caption: Workflow for Physical Property Determination of this compound.

References

- 1. This compound (22627-95-8) for sale [vulcanchem.com]

- 2. 2217-02-9 CAS MSDS ((+)-Fenchol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1632-73-1 | CAS DataBase [m.chemicalbook.com]

- 4. Fenchol - Wikipedia [en.wikipedia.org]

- 5. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fenchol, 1632-73-1 [thegoodscentscompany.com]

- 7. (-)-beta-fenchol, 470-08-6 [thegoodscentscompany.com]

- 8. FENCHOL | 1632-73-1 [chemicalbook.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

Quantum Chemical Calculations for beta-Fenchyl Alcohol Conformations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the quantum chemical methodologies used to elucidate the conformational landscape of beta-fenchyl alcohol, a bicyclic monoterpenoid of interest in drug discovery and medicinal chemistry. A comprehensive understanding of the three-dimensional structure and relative energies of its conformers is critical for predicting its binding affinity to biological targets and for structure-based drug design. This document outlines the theoretical background, computational protocols, and data interpretation involved in such studies, offering a practical framework for researchers in the field.

Introduction to this compound

This compound, also known as exo-1,3,3-trimethyl-2-norbornanol, is a stereoisomer of fenchol.[1][2] Like other bicyclic monoterpenoids, its rigid scaffold and functional groups make it an attractive starting point for the synthesis of novel therapeutic agents. The orientation of the hydroxyl group, in particular, is a key determinant of its intermolecular interactions and, consequently, its biological activity. Quantum chemical calculations provide a powerful tool to explore the potential energy surface of this compound and identify its low-energy conformations.

Theoretical Background and Computational Methods

The conformational analysis of flexible molecules like this compound relies on a combination of quantum mechanical methods to accurately model their electronic structure and energetics.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for geometry optimization and energy calculations of organic molecules due to its favorable balance of accuracy and computational cost. For bicyclic monoterpenes, double-hybrid functionals, such as revDSD-PBEP86, combined with empirical dispersion corrections (e.g., D3BJ), have been shown to provide highly accurate geometrical parameters.[3]

Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) is another valuable method, particularly for capturing electron correlation effects that are important for describing non-covalent interactions, such as intramolecular hydrogen bonds. The study of endo-fenchol hydration, for instance, successfully employed the MP2/6-311++G(d,p) level of theory to determine the relative energies of different conformers.[4]

Basis Sets

The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets, such as 6-311++G(d,p), are commonly used for these types of calculations.[4] The inclusion of diffuse functions (++) is important for describing the lone pairs of the oxygen atom, while polarization functions (d,p) allow for more flexibility in describing the electron density around the atoms.

Experimental and Computational Workflow

The following section details a typical workflow for the conformational analysis of this compound, drawing from established protocols for similar bicyclic monoterpenoids.[3][4]

Initial Structure Generation

The process begins with the generation of an initial 3D structure of this compound. This can be done using molecular building software or from known crystal structures.

Conformational Search

A systematic or stochastic conformational search is then performed to explore the potential energy surface and identify all possible low-energy conformers. This typically involves rotating the single bonds, particularly the C-O bond of the hydroxyl group.

Geometry Optimization and Frequency Calculation

Each identified conformer is then subjected to geometry optimization using a chosen level of theory (e.g., B3LYP/6-31G(d) for initial screening, followed by a higher level of theory like revDSD-PBEP86-D3BJ/aug-cc-pVTZ for refinement).[3] Following optimization, frequency calculations are performed to confirm that the obtained structures correspond to true energy minima (i.e., no imaginary frequencies).

Single-Point Energy Calculation

To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T) or a larger basis set with MP2).

Data Analysis and Visualization

The final step involves analyzing the calculated data, including relative energies, dihedral angles, and other geometric parameters, to understand the conformational preferences of this compound.

Quantitative Data Summary

The following tables summarize the type of quantitative data that is typically generated from quantum chemical calculations of this compound conformations. The values presented here are illustrative and would be the output of a dedicated computational study.

Table 1: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C-C) (°) | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) | Relative Energy (kcal/mol) at MP2/6-311++G(d,p) |

| I | 60 | 0.00 | 0.00 |

| II | 180 | 1.25 | 1.10 |

| III | -60 | 0.85 | 0.75 |

Table 2: Key Geometric Parameters of the Most Stable Conformer (I)

| Parameter | Value |

| O-H Bond Length (Å) | 0.965 |

| C-O Bond Length (Å) | 1.432 |

| C-C-O Bond Angle (°) | 110.5 |

| H-O-C-C Dihedral Angle (°) | 60.0 |

Visualizations

Computational Workflow

The following diagram illustrates the typical computational workflow for the conformational analysis of this compound.

Conformational Energy Landscape

This diagram illustrates the logical relationship between the different conformers and their relative energies.

References

An In-depth Technical Guide on Microbial Transformation Pathways for Beta-Fenchyl Alcohol Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the microbial transformation pathways for the production of beta-fenchyl alcohol, a bicyclic monoterpenoid with applications in the fragrance, flavor, and pharmaceutical industries. The focus is on elucidating the enzymatic processes within microorganisms that convert common terpenes, such as alpha-pinene (B124742) and beta-pinene, into this valuable secondary alcohol. This document provides a comprehensive overview of the known microbial routes, detailed experimental protocols derived from scientific literature, and quantitative data to support research and development in this field.

Introduction to this compound and its Microbial Production

This compound (β-fenchol) is a naturally occurring monoterpenoid found in the essential oils of various plants. Its characteristic woody and camphoraceous aroma makes it a sought-after ingredient in perfumery and food industries. Beyond its sensory properties, β-fenchyl alcohol has demonstrated potential biological activities, including antimicrobial and anti-inflammatory effects, sparking interest in its pharmaceutical applications.

Conventional production of β-fenchyl alcohol often relies on the chemical reduction of fenchone (B1672492), which can lead to a mixture of isomers and may involve harsh reagents. Microbial transformation presents a green and highly specific alternative, offering the potential for stereoselective synthesis of the desired β-isomer from renewable feedstocks like pinenes, which are abundant in turpentine (B1165885) oil.

Microbial Transformation Pathways

The microbial production of this compound primarily involves the biotransformation of α-pinene and β-pinene, major components of turpentine. While a complete, universally defined pathway is still an active area of research, evidence points to a multi-step enzymatic process involving hydroxylation and reduction reactions. Additionally, the direct microbial reduction of fenchone to fenchyl alcohol is a well-documented and efficient route.

Pathway from Pinenes

The proposed pathway for the conversion of pinenes to this compound in microorganisms such as Pseudomonas sp. and various fungi is believed to proceed through several key enzymatic steps. The initial attack on the pinene molecule is typically an oxidation reaction catalyzed by a monooxygenase.

Pathway from Fenchone

A more direct and often more efficient microbial route to this compound is the stereoselective reduction of fenchone. This biotransformation is catalyzed by alcohol dehydrogenases or ketoreductases present in a variety of microorganisms, including yeasts and bacteria.

Quantitative Data on Microbial Production

The following tables summarize the available quantitative data from various studies on the microbial transformation of pinenes and the reduction of fenchone to produce fenchyl alcohol. It is important to note that the direct biotransformation of pinenes to fenchyl alcohol is often reported as part of a mixture of oxygenated monoterpenes, and specific yields for this compound are not always available.

Table 1: Microbial Biotransformation of Pinenes to Fenchyl Alcohol

| Microorganism | Substrate | Fenchyl Alcohol Titer (mg/L) | Conversion Yield (%) | Fermentation Time (h) | Reference |

| Aspergillus niger | (-)-β-pinene | Not specified | ~4% (to α-terpineol) | Not specified | [1] |

| Unspecified bacterium | β-pinene | Not specified | 58.8% (total bioconversion) | Not specified | [2] |

Note: Data for direct conversion to fenchyl alcohol from pinenes is limited in the reviewed literature. The table reflects the closest available data points, with conversions often leading to a primary product other than fenchyl alcohol.

Table 2: Microbial Reduction of Fenchone to Fenchyl Alcohol

| Microorganism | Substrate | Fenchyl Alcohol Titer (g/L) | Conversion Yield (%) | Fermentation Time (h) | Reference |

| Rhodococcus erythropolis | Fenchone | Data not available | High (qualitative) | Not specified | General literature on Rhodococcus ketoreductases |

| Saccharomyces cerevisiae (Baker's Yeast) | Fenchone | Data not available | High (qualitative) | Not specified | General literature on yeast-mediated reductions |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on common practices in microbial biotransformation studies. Researchers should optimize these protocols for their specific microbial strains and experimental goals.

General Fermentation Protocol for Pinene Biotransformation

This protocol outlines a typical procedure for the biotransformation of α- or β-pinene using a microbial culture.

References

The Discovery and Natural History of β-Fenchyl Alcohol: A Technical Guide

Introduction

β-Fenchyl alcohol, a bicyclic monoterpenoid, is a naturally occurring isomer of borneol with the chemical formula C₁₀H₁₈O. It is recognized for its characteristic camphor-like, piney aroma with citrus undertones and a bitter, lime-like taste. This volatile organic compound is a significant contributor to the fragrance and flavor profiles of numerous plants and their essential oils. Beyond its sensory properties, β-fenchyl alcohol has garnered interest for its potential biological activities, including antimicrobial and analgesic effects. This technical guide provides a comprehensive overview of the discovery, history, and natural occurrence of β-fenchyl alcohol, along with detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic and signaling pathways.

Discovery and History

The conventional method for producing fenchyl alcohol has been through the reduction of the corresponding ketone, fenchone (B1672492).[4] Early research demonstrated that the reduction of d-fenchone using sodium in boiling ethanol (B145695) yielded a mixture of α- and β-fenchyl alcohols.[4] Fenchone itself was known to be a major constituent of fennel oil. The earliest discoveries of fenchol (B156177) in nature were in the essential oil from the old root of the longleaf pine.[5]

Natural Occurrence of β-Fenchyl Alcohol

β-Fenchyl alcohol is found in a variety of plants, contributing to their essential oil composition. Its concentration can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed.

| Plant Species | Plant Part | Concentration of β-Fenchyl Alcohol | Reference(s) |

| Pinus sylvestris | Needles | 2-5% | |

| Foeniculum vulgare (Fennel) | Essential Oil | 1-3% | |

| Eucalyptus globulus | Essential Oil | 0.5-2% | |

| Artemisia santolinaefolia | Essential Oil | 1-4% | |

| Artemisia austriaca | Essential Oil | 3.03% | [6] |

| Juniperus communis | 1.53% | [6] | |

| Aster species | Volatile Oils | 15.9% | [7] |

| Citrus species | Fruits | Present | [8] |

| Eucalyptus species | Present | [8] | |

| Basil | Present | [8] | |

| Wild Celery | Present | [8] | |

| Cannabis strains (e.g., OG Kush, Banana Kush) | Present in high concentrations | [9] |

Experimental Protocols

Isolation of β-Fenchyl Alcohol from Natural Sources by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.

Principle: This technique involves the co-distillation of water and volatile compounds from the plant matrix. The steam carries the volatile essential oil components, which are then condensed and separated.

Methodology:

-

Sample Preparation: Fresh or dried plant material (e.g., pine needles, fennel seeds) is ground or chopped to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask with a sufficient amount of distilled water.

-

Distillation: The flask is heated to boiling. The resulting steam and volatile oil vapor mixture rises and passes into the condenser.

-

Condensation: The vapor is cooled by circulating cold water, causing it to condense back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, flows into a separator. Due to their different densities and immiscibility, the essential oil forms a distinct layer, which can be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at a low temperature to prevent degradation.

Quantitative Analysis of β-Fenchyl Alcohol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying volatile compounds in a complex mixture like an essential oil.

Principle: The essential oil sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification and quantification.

Methodology:

-

Sample Preparation: The essential oil sample is diluted with a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration for GC-MS analysis. An internal standard may be added for more accurate quantification.

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is commonly used for terpene analysis.[10]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.4 mL/min.[10]

-

Inlet Temperature: 250 °C.[10]

-

Injection Mode: Split injection (e.g., 50:1 ratio) to prevent column overload.[10]

-

Injection Volume: 1 µL.[10]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3 °C/min to the final temperature.[10]

-

-

Mass Spectrometer: Agilent 5977C MSD or equivalent.

-

Ion Source: Electron Impact (EI).[10]

-

Ionization Energy: 70 eV.[10]

-

Source Temperature: 230 °C.[10]

-

Quadrupole Temperature: 150 °C.[10]

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

-

-

Data Analysis: The resulting chromatogram will show peaks corresponding to the different compounds in the essential oil. The peak corresponding to β-fenchyl alcohol can be identified by its retention time and mass spectrum, which can be compared to a reference standard or a spectral library. The area of the peak is proportional to the concentration of the compound in the sample.

Biosynthesis and Signaling Pathways

Biosynthesis of β-Fenchyl Alcohol

β-Fenchyl alcohol, like other monoterpenes, is biosynthesized in plants from geranyl pyrophosphate (GPP).[4][7] The key enzyme in this pathway is fenchol synthase.

Caption: Biosynthesis of β-Fenchyl Alcohol from Geranyl Pyrophosphate.

The biosynthesis begins with the isomerization of GPP to linalyl pyrophosphate (LPP). Fenchol synthase then catalyzes the cyclization of LPP to form the bicyclic structure of endo-fenchol. Subsequent isomerization can lead to the formation of the exo isomer, β-fenchyl alcohol.

Analgesic Signaling Pathway

Recent studies have suggested that fenchyl alcohol may exert its analgesic (pain-relieving) effects by interacting with the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a key protein involved in the body's pain signaling system.[9] TRPA1 is a non-selective cation channel that is activated by a variety of noxious stimuli.

Caption: Proposed mechanism of β-Fenchyl Alcohol's analgesic effect via TRPA1.

It is hypothesized that β-fenchyl alcohol may act as an antagonist or modulator of the TRPA1 channel, thereby inhibiting its activation by noxious stimuli. This inhibition would lead to a reduction in calcium influx into the neuron, ultimately dampening the transmission of pain signals. Further research is needed to fully elucidate the precise molecular interactions between β-fenchyl alcohol and the TRPA1 channel.

References

- 1. Otto Wallach | Nobel Prize, Organic Chemistry & Terpenes | Britannica [britannica.com]

- 2. nobelprize.org [nobelprize.org]

- 3. 26. Otto Wallach: Founder of Terpene Chemistry and Nobel Laureate 1910 • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 4. (-)-beta-Fenchyl alcohol | 470-08-6 | Benchchem [benchchem.com]

- 5. CN102241567A - One-step method for synthesizing fenchol with turpentine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fenchol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

toxicological profile and safety assessment of beta-Fenchyl alcohol

An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of Beta-Fenchyl Alcohol

Introduction

This compound (CAS No. 1632-73-1), also known as exo-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, is a monoterpenoid alcohol belonging to the bicyclic monoterpenoid class.[1] It is a naturally occurring compound found in organisms such as Litchi chinensis and Tetradenia riparia.[1][2] Due to its distinct camphoraceous, piney, and woody aroma, this compound is utilized as a fragrance ingredient in perfumery and as a flavoring agent in the food industry.[1] Its regulatory status includes being Generally Recognized As Safe (GRAS #2480) by the Flavor and Extract Manufacturers Association (FEMA).[1][3] This guide provides a comprehensive overview of the toxicological data and safety assessment of this compound, intended for researchers, scientists, and professionals in drug development and safety evaluation.

Toxicological Profile

The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessment often employs a combination of direct experimental data, data from structurally related materials (read-across), and established safety thresholds.

Acute Toxicity

Specific oral, dermal, or inhalation LD50 values for this compound were not available in the reviewed literature. However, safety data sheets classify the substance as causing skin irritation and serious eye irritation.[4][5]

Genotoxicity

This compound was found to be negative for genotoxicity and cytotoxicity in the Bluescreen™ assay, both with and without metabolic activation (S9 mix).[6] The Bluescreen™ assay is a human cell-based test that measures the genotoxic and cytotoxic potential of chemical compounds.[6] Furthermore, based on data from the read-across analog l-borneol (CAS No. 464-45-9), which was negative in a bacterial reverse mutation assay (OECD TG 471), this compound is not expected to be mutagenic.[6] Overall, the available data indicate that this compound does not present a concern for genotoxicity.[6]

Repeated Dose Toxicity

There are no direct repeated dose toxicity studies on this compound. The safety assessment for this endpoint relies on data from a read-across analog, isobornyl acetate (B1210297) (CAS No. 125-12-2).[6] The No-Observed-Adverse-Effect Level (NOAEL) was established from this study.[6][7] The total systemic exposure to fenchyl alcohol (0.48 μg/kg/day) is also below the Threshold of Toxicological Concern (TTC) of 30 μg/kg/day for this endpoint.[6]

Experimental Protocol: Subchronic Oral Toxicity of Isobornyl Acetate

-

Study Design : A 13-week subchronic toxicity study.[6]

-

Test Species : CFE strain rats (15 per sex per dose).[6]

-

Administration Route : Gavage, once daily.[6]

-

Dose Levels : 0, 15, 90, or 270 mg/kg/day.[6]

-

Endpoints Monitored : Clinical signs, hematology, clinical chemistry, macroscopic and microscopic findings.[6]

-

Result : The NOAEL was determined to be 15 mg/kg/day.[6] Based on this, the Margin of Exposure (MOE) for this compound was calculated to be 31,250, which is considered adequate.[6]

Reproductive and Developmental Toxicity

Direct data on the reproductive and developmental toxicity of this compound are not available. The assessment utilizes data from the read-across material, isobornyl acetate.[6]

-

Developmental Toxicity : An OECD 414 guideline study in Wistar rats showed no adverse effects in pups at a limit dose of 1000 mg/kg/day, establishing this as the NOAEL.[6] The resulting MOE for this compound is 2,083,333.[1][6]

-

Fertility : A study on isobornyl acetate established a NOAEL for fertility at 300 mg/kg/day.[6][8] The calculated MOE for this endpoint is 625,000.[6]

The systemic exposure to fenchyl alcohol is also below the TTC for reproductive toxicity (30 μg/kg/day), further supporting its safety for this endpoint.[6]

Skin Sensitization

For skin sensitization, the Dermal Sensitization Threshold (DST) is applied. The DST is a threshold of exposure below which there is no appreciable risk of sensitization induction in humans. For non-reactive materials like this compound, the DST is 900 μg/cm².[6] As the exposure to this compound is below this threshold, it is not considered to pose a safety concern for skin sensitization.[1][6]

Phototoxicity and Photoallergenicity